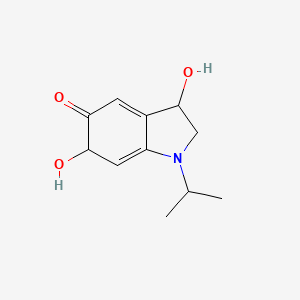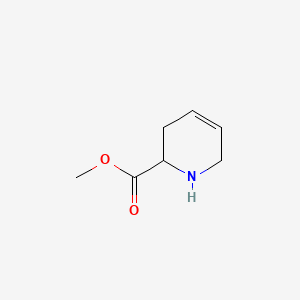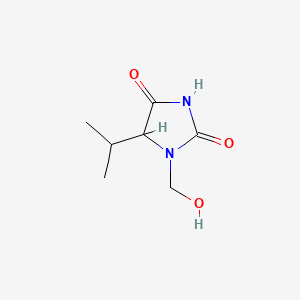![molecular formula C9H11N3S B588847 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159414-96-7](/img/structure/B588847.png)
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DBIT, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. DBIT is a sulfur-containing compound that has a benzimidazole ring system, which is a common motif in many biologically active compounds.
Applications De Recherche Scientifique
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties and can prevent neuronal cell death induced by oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione is not fully understood. However, studies have shown that this compound exerts its anti-cancer and neuroprotective effects through various mechanisms. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and protein kinase C. This compound has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including p53 and Bcl-2.
In addition to its effects on cancer cells, this compound has also been shown to modulate various signaling pathways involved in neurodegenerative diseases, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has been shown to activate these pathways, leading to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation and immune response, including TNF-α and IL-6.
In addition to its effects on cancer cells, this compound has also been shown to have various physiological effects. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity against cancer cells and neurodegenerative diseases. This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. This can help to optimize its therapeutic potential and identify new targets for drug development.
Another area of research is to explore the potential applications of this compound in other fields, such as infectious diseases and autoimmune disorders. Studies have shown that this compound exhibits anti-viral and anti-inflammatory properties, making it a promising candidate for further development in these areas.
Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-mercaptoaniline with 5,6-dimethyl-1H-benzo[d]imidazole-2-thione in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate. This reaction leads to the formation of this compound with a high yield and purity.
Propriétés
IUPAC Name |
3-amino-5,6-dimethyl-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-3-7-8(4-6(5)2)12(10)9(13)11-7/h3-4H,10H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOVBXUDLBMJKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)

